

# The Evolving Landscape of CD47-Targeted Cancer Immunotherapy: A Comparative Analysis

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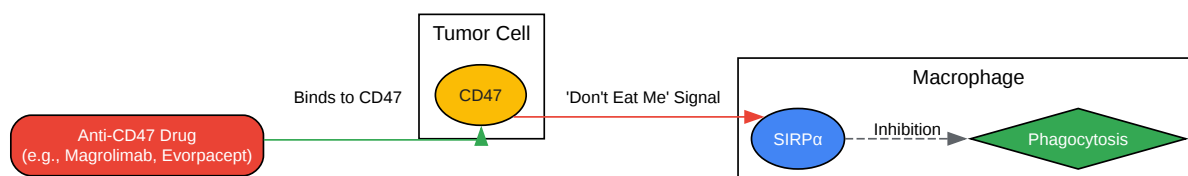
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The targeting of the CD47-"don't eat me" signal has emerged as a promising frontier in cancer immunotherapy, aiming to unleash the power of the innate immune system against malignant cells. This guide provides a head-to-head comparison of several novel therapeutic agents designed to inhibit the CD47-SIRP $\alpha$  axis, a key mechanism of immune evasion for many cancers. While the initial query focused on **SL-176**, recent strategic shifts by its developer, Shattuck Labs, have led to the discontinuation of their lead CD47 clinical program, SL-172154, to focus on inflammatory diseases.<sup>[1][2][3][4]</sup> This comparison will therefore focus on other key novel anti-CD47 drugs in development, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

## Mechanism of Action: Disrupting the "Don't Eat Me" Signal

Cancer cells frequently overexpress CD47 on their surface, which binds to the signal-regulatory protein alpha (SIRP $\alpha$ ) on macrophages and other phagocytic cells.<sup>[5][6]</sup> This interaction transmits a "don't eat me" signal, preventing the engulfment and destruction of cancer cells.<sup>[5][6]</sup> The primary mechanism of action for the drugs discussed here is the disruption of this CD47-SIRP $\alpha$  interaction, thereby enabling macrophage-mediated phagocytosis of tumor cells.<sup>[5][7][8][9]</sup>

Below is a diagram illustrating the CD47-SIRP $\alpha$  signaling pathway and the therapeutic intervention point for anti-CD47 drugs.



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Caption: The CD47-SIRP $\alpha$  "don't eat me" signaling pathway and its inhibition by anti-CD47 drugs.

## Comparative Overview of Novel Anti-CD47 Drugs

The following table summarizes the key characteristics of several prominent novel cancer drugs targeting CD47.

Drug Name	Developer(s)	Mechanism of Action	Key Differentiating Features	Highest Development Phase
Magrolimab (Hu5F9-G4)	Gilead Sciences (formerly Forty Seven)	Monoclonal antibody that blocks the CD47-SIRPα interaction.[7][10][11]	First-in-class anti-CD47 antibody.[7] Development program has been discontinued due to lack of efficacy in some trials.[5]	Phase 3 (Discontinued)[5][12]
Lemzoparlimab (TJC4)	I-MAB Biopharma, AbbVie	Monoclonal antibody targeting a distinct epitope on CD47, designed to minimize binding to red blood cells (RBCs).[5][13]	RBC-sparing properties aim to reduce anemia, a common side effect of CD47 blockade.[5] AbbVie ended the collaboration in 2023.[2]	Phase 3 (in China for MDS)[2]
Evorpacept (ALX148)	ALX Oncology	A high-affinity SIRPα fusion protein that acts as a CD47 decoy receptor.[14][15]	Engineered SIRPα domain with enhanced affinity for CD47 and an inactive Fc domain to minimize off-target effects.[14]	Phase 2/3[16]
AO-176	ARCH Oncology	Humanized IgG2 anti-CD47 antibody.[17][18][19]	Preferential binding to tumor cells, especially in the acidic tumor microenvironmen	Phase 1/2[18]

			t, and negligible binding to RBCs. [18][19][20] It can also induce direct tumor cell killing.[18][20]	
TTI-621 (SIRPαFc)	Trillium Therapeutics (acquired by Pfizer)	Soluble recombinant fusion protein of the CD47-binding domain of SIRPα and the Fc region of human IgG1.[8][9]	The IgG1 Fc region is designed to engage activating Fcγ receptors on macrophages to enhance phagocytosis.[8][9]	Phase 1[21][22]
CC-90002	Celgene (a Bristol Myers Squibb Company)	Humanized IgG4 anti-CD47 monoclonal antibody.[23][24]	Development was discontinued due to a lack of monotherapy activity and the presence of anti-drug antibodies. [24][25]	Phase 1 (Discontinued) [24][25]

## Experimental Protocols and Methodologies

A critical aspect of evaluating these novel drugs is understanding the experimental designs that have elucidated their mechanisms and efficacy. Below are representative experimental workflows.

### In Vitro Phagocytosis Assay

This assay is fundamental to demonstrating the primary mechanism of action of anti-CD47 drugs.



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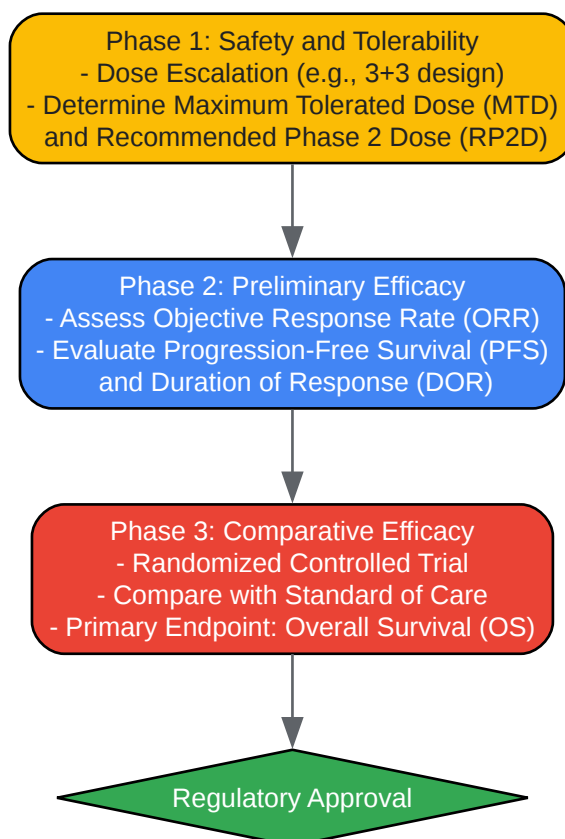
Caption: A typical workflow for an in vitro phagocytosis assay to assess the efficacy of anti-CD47 drugs.

#### Detailed Methodology:

- **Cell Culture:** Human or murine tumor cell lines and macrophages (e.g., derived from peripheral blood mononuclear cells or bone marrow) are cultured under standard conditions.
- **Tumor Cell Labeling:** Tumor cells are labeled with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome).
- **Co-culture and Treatment:** Labeled tumor cells are co-cultured with macrophages at a specific effector-to-target ratio. The anti-CD47 drug is added at varying concentrations. An isotype control antibody is used as a negative control.
- **Incubation:** The co-culture is incubated for a period (typically 2-4 hours) to allow for phagocytosis to occur.
- **Analysis:** The cells are then analyzed by flow cytometry to quantify the percentage of macrophages that are fluorescent, indicating phagocytosis. Alternatively, confocal microscopy can be used for visualization.<sup>[8][26]</sup>

## Clinical Trial Design and Endpoints

The clinical evaluation of these agents often follows a structured path from dose-escalation studies to larger efficacy trials.



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